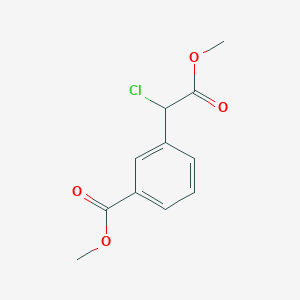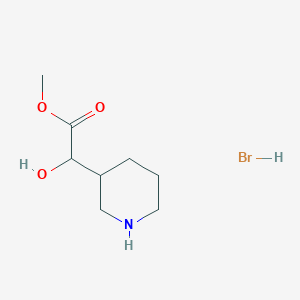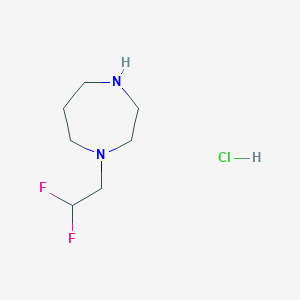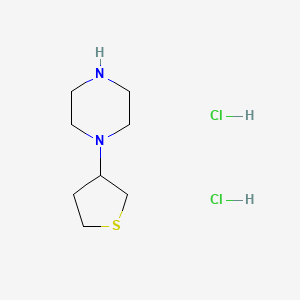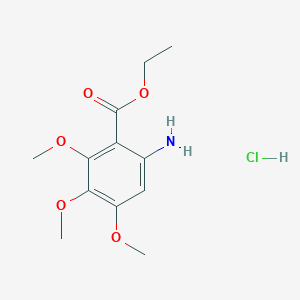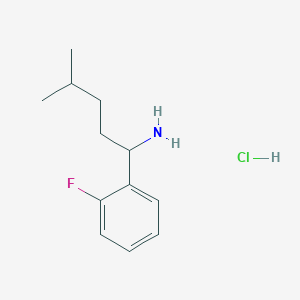
1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride” are not available in the retrieved information .Applications De Recherche Scientifique
Medicinal Chemistry
1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride: has potential applications in medicinal chemistry due to its structural similarity to compounds that exhibit biological activity. It could serve as a precursor or an intermediate in the synthesis of molecules designed for drug discovery. Its fluorinated phenyl group may improve the binding affinity and metabolic stability of the resulting drugs .
Neuroscience
In neuroscience, this compound could be used to study neurotransmitter systems, given that structurally similar amines can act on central nervous system receptors. Research could explore its potential as a modulator of neural activity or as a building block for compounds with neuroactive properties .
Pharmacology
Pharmacologically, the compound could be investigated for its effects on various biological pathways. It might be used to synthesize analogs with potential inhibitory effects on enzymes or receptors, contributing to the development of new therapeutic agents .
Materials Science
In the field of materials science, 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride could be utilized in the creation of novel organic compounds with specific physical properties. These materials could have applications in creating new types of sensors, coatings, or other functional materials .
Chemical Synthesis
This compound could play a role in chemical synthesis as a building block for more complex molecules. Its reactive amine group allows for further functionalization, making it a versatile reagent for constructing a wide range of chemical entities .
Biology
Biologically, the compound could be used in the study of cell signaling pathways. By modifying certain groups within the molecule, researchers could create derivatives that mimic or inhibit natural biological compounds, aiding in the understanding of cellular processes .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be developed as standards or reagents in chromatography, mass spectrometry, or other analytical techniques to detect or quantify biological molecules .
Toxicology
Lastly, in toxicology, the compound’s effects on biological systems could be studied to understand its safety profile. This is crucial for any potential applications in humans or animals, ensuring that any derivatives developed are safe for use .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-9(2)7-8-12(14)10-5-3-4-6-11(10)13;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOXTBLZJVKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





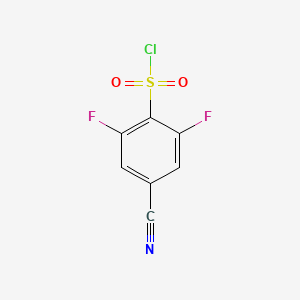


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)
